1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidin-2-one ring substituted with a 3,4-dimethoxyphenylmethyl group and a hydroxymethyl group.
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 3,4-dimethoxybenzyl chloride with pyrrolidin-2-one in the presence of a base to form the intermediate compound. This intermediate is then subjected to hydroxymethylation using formaldehyde and a suitable catalyst to yield the final product .
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for treating neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and specificity. Pathways involved include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:
1-(4-Methoxyphenyl)-2-pyrrolidinone: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)-2-pyrrolidinone: Similar structure but without the hydroxymethyl group, affecting its solubility and interaction with biological targets.
4-Hydroxymethyl-2-pyrrolidinone: Lacks the 3,4-dimethoxyphenyl group, leading to different physical and chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-12-4-3-10(5-13(12)19-2)7-15-8-11(9-16)6-14(15)17/h3-5,11,16H,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBZCXJUQRZHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(CC2=O)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540344 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96449-62-6 | |
Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90540344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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